molecular formula C16H16N2O4 B8040256 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol

2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol

Cat. No.: B8040256
M. Wt: 300.31 g/mol
InChI Key: ORHUYLCUUPNAAB-BEQMOXJMSA-N
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Description

2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol is an organic compound. Known for its intriguing molecular structure, this compound holds notable significance in both chemical research and industrial applications. The unique arrangement of functional groups within the molecule contributes to its diverse reactivity and potential for various scientific endeavors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol generally involves the condensation of corresponding aldehydes and hydrazides. The reaction conditions require controlled temperatures and pH levels to ensure successful formation of the desired hydrazone linkage.

Industrial Production Methods

Industrial production typically scales up these laboratory methods, incorporating more robust and efficient processes. This involves continuous flow reactors, optimized solvent systems, and automation to enhance yield and purity, while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation: It can be oxidized to form quinonoid structures.

Reduction: Reduction may lead to the corresponding amine derivative.

Substitution: It undergoes electrophilic aromatic substitution due to the presence of electron-donating methoxy groups.

Common Reagents and Conditions

Oxidation: Often utilizes oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Utilizes reagents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Substitution: Uses reagents like bromine or chlorine, typically under controlled temperatures to facilitate halogenation.

Major Products Formed

The oxidation reactions typically yield quinonoid derivatives, while reduction leads to amine derivatives. Substitution reactions result in various halogenated compounds, depending on the conditions and reagents used.

Scientific Research Applications

2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol finds applications in diverse fields:

Chemistry: Utilized in studying reaction mechanisms and developing new synthetic methodologies.

Biology: Serves as a probe in biochemical assays, particularly those involving enzyme interactions due to its functional groups.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antioxidant activities.

Industry: Used in the manufacture of dyes and pigments, due to its stability and vivid coloration.

Mechanism of Action

The compound exerts its effects through interactions with various molecular targets. The hydrazone linkage and phenolic groups enable it to form hydrogen bonds and π-π interactions with proteins and enzymes. This interaction can modulate enzyme activity or inhibit certain pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparing 2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol to similar compounds:

  • 2-[(E)-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]methyl]-5-hydroxyphenol: Lacks methoxy groups, leading to different reactivity and solubility profiles.

  • 2-[(E)-[(E)-(4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol: Lacks hydroxyl groups, altering its hydrogen bonding potential and biological activity.

  • 2-[(E)-[(E)-(2,4-dimethoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol: Additional methoxy groups can further enhance electron-donating properties, affecting its reactivity in electrophilic substitution reactions.

This compound's unique combination of methoxy and hydroxyl groups gives it a distinct reactivity and diverse applications in various scientific and industrial fields.

Properties

IUPAC Name

2-[(E)-[(E)-(2-hydroxy-4-methoxyphenyl)methylidenehydrazinylidene]methyl]-5-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-3-11(15(19)7-13)9-17-18-10-12-4-6-14(22-2)8-16(12)20/h3-10,19-20H,1-2H3/b17-9+,18-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHUYLCUUPNAAB-BEQMOXJMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=NN=CC2=C(C=C(C=C2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=N/N=C/C2=C(C=C(C=C2)OC)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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